Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate
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Overview
Description
Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate, also known as BM212, is a pyrimidine derivative that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mechanism of Action
The exact mechanism of action of Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in viral replication, fungal growth, and cancer cell proliferation. It has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV-1 and HCV, and to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of fungal cell walls.
Biochemical and Physiological Effects:
Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate has been found to have minimal toxicity and has been shown to be well-tolerated in animal studies. It has been found to have low cytotoxicity in normal cells and has been shown to induce apoptosis in cancer cells. In addition, Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate has been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate in lab experiments is its low toxicity and high selectivity, which make it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be the study of the pharmacokinetics and pharmacodynamics of Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate to better understand its mechanism of action and potential therapeutic applications. Furthermore, the development of novel formulations and delivery methods could enhance the bioavailability and efficacy of Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate for clinical use.
Conclusion:
In conclusion, Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate is a pyrimidine derivative that has shown potential in various scientific research applications, including as an antiviral, antifungal, and anticancer agent. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. While there are still many unanswered questions about Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate, its potential as a therapeutic agent makes it an exciting area of research for the future.
Synthesis Methods
Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate has been synthesized using different methods, including the reaction of tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate with various reagents. One of the most commonly used methods involves the reaction of tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate with 2,4-dichloro-5-methoxybenzoic acid in the presence of a base.
Scientific Research Applications
Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate has been studied for its potential in various scientific research applications, including as an antiviral, antifungal, and anticancer agent. It has shown promising results in inhibiting the replication of viruses, such as HIV-1 and HCV, and has also been found to have antifungal activity against Candida albicans. In addition, Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells.
properties
IUPAC Name |
tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(14)6-7(15-4)8(11)13-5-12-6/h5H,1-4H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHUJZMTTGBGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=NC=N1)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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